Methyl 3-amino-3-oxopropanoate
Description
Significance in Organic Synthesis and Medicinal Chemistry Research
The unique structure of Methyl 3-amino-3-oxopropanoate underpins its significance as a key intermediate in both organic synthesis and medicinal chemistry. Its reactivity allows it to participate in a wide array of chemical reactions to form more complex molecules.
In organic synthesis , it is particularly valued for its role in the construction of heterocyclic compounds. The presence of multiple reaction sites allows for various transformations, such as condensation, cyclization, reduction, and substitution reactions. vulcanchem.com For instance, the active methylene (B1212753) group positioned between the two carbonyl functions exhibits notable acidity, making it a site for alkylation, while the amide and ester groups can react with various nucleophiles and electrophiles. This versatility enables chemists to build complex molecular architectures from a relatively simple starting material.
In medicinal chemistry , this compound serves as a crucial precursor for the synthesis of pharmaceutically active compounds and other bioactive molecules. musechem.com Research has identified it as a starting material for potential therapeutic agents, including those being investigated for Alzheimer's disease and as kinase inhibitors. The ability to incorporate this scaffold into larger molecules is valuable in drug discovery programs. For example, related structures like N-(4-methanesulfonylamino-2-sulfamoyl-phenyl)-malonamic acid methyl ester, which shares the core malonamic acid methyl ester feature, is a key intermediate in the synthesis of the antiviral drug Setrobuvir. google.com This highlights the utility of this class of compounds in developing new medicines. Furthermore, the compound is utilized in biological research to investigate enzyme interactions and metabolic pathways, acting as a substrate for certain enzymes involved in amino acid metabolism.
Research Trajectories and Future Directions
The academic and industrial interest in this compound continues to drive research into new applications and synthetic methodologies. Current and future research trajectories are focused on several key areas.
One promising direction is the development of novel and more efficient synthetic methods for the compound itself and its derivatives. vulcanchem.com This includes the exploration of "green chemistry" approaches to minimize environmental impact. Another significant area of investigation is its application in chemoenzymatic synthesis, a field that combines chemical and enzymatic steps to create complex molecules. For example, related malonyl-CoA analogues have been used in enzyme cascade catalysis to produce complex natural product derivatives, a strategy that could be extended to this compound. rsc.org
Future research is also likely to focus on expanding its role in medicinal chemistry. This involves:
Enzyme Inhibition Studies: Investigating the potential of its derivatives to act as inhibitors for specific enzymes that are targets for disease therapy. vulcanchem.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and testing the biological activity of the resulting analogues to understand how chemical structure relates to therapeutic effect. vulcanchem.com
Bioactive Compound Synthesis: Continuing to use it as a versatile building block for the creation of novel bioactive compounds with potential applications in treating a range of diseases. musechem.com
The exploration of its interactions with specific molecular targets and biochemical pathways remains a key objective, which could unveil new mechanisms of action and therapeutic possibilities.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNSJCKGQREPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393986 | |
| Record name | methyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51513-29-2 | |
| Record name | methyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Methyl 3 Amino 3 Oxopropanoate
Fundamental Chemical Transformations
The reactivity of methyl 3-amino-3-oxopropanoate is dictated by its two primary functional groups: the ester and the amide. These groups can undergo several fundamental chemical transformations, including oxidation, reduction, substitution, and hydrolysis.
Oxidation Reactions and Corresponding Oxo Derivatives
This compound can be oxidized to form the corresponding oxo compounds. For instance, oxidation can target the carbon bearing the amino group, potentially converting it to a keto group, which would yield methyl 3-oxo-3-oxopropanoate. While specific oxidizing agents for this direct transformation are not extensively detailed in the provided results, analogous compounds like methyl 3-(4-chlorophenyl)-3-oxopropanoate can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com
Reduction Pathways to Hydroxyl or Amine Derivatives
Reduction reactions of this compound can selectively target either the ester or the amide functionality, leading to different derivatives. The reduction of the ester group can yield an amino alcohol. In similar compounds, such as methyl 3-(oxetan-3-yl)-3-oxo-propanoate, the carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). evitachem.com The reduction of the amide group, a more challenging transformation, would lead to an amino derivative. For comparison, the reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate (B8586502) has been achieved using iron powder in acetic acid or catalytically with hydrogen over palladium on carbon. sciencemadness.org
Substitution Reactions Involving the Amino Group
The amino group in this compound can participate in nucleophilic substitution reactions. This reactivity is fundamental in peptide coupling reactions where the amino group acts as a nucleophile. For example, in the synthesis of more complex molecules, the amino group of a related derivative was reacted with an acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). rsc.org
Hydrolysis of Ester Moieties
The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylate, 3-amino-3-oxopropanoic acid. evitachem.comcymitquimica.com Alkaline hydrolysis is a common procedure, often carried out using sodium or lithium hydroxide (B78521) in water, followed by acidification to isolate the carboxylic acid. rsc.org The rate of hydrolysis can be influenced by the nature of the ester; for instance, ethyl esters tend to hydrolyze more slowly than methyl esters.
Reaction Mechanisms and Pathways
Understanding the mechanisms of these reactions is crucial for controlling the outcome of synthetic protocols involving this compound.
Proposed Mechanistic Elucidations in Synthetic Protocols
The mechanisms of the reactions involving this compound are generally consistent with established organic chemistry principles.
Hydrolysis: The hydrolysis of the ester moiety proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate. In acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.
Amide Bond Formation: In substitution reactions involving the amino group, such as peptide coupling, the mechanism often involves the activation of a carboxylic acid to form a more reactive species. For example, with carbodiimide (B86325) reagents like EDC, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. The amino group of this compound then attacks this intermediate, forming a new amide bond and releasing a urea (B33335) byproduct. rsc.org
Transamination: In biological contexts, related amino acids can undergo transamination, a process catalyzed by transaminase enzymes. This reaction involves the transfer of an amino group to a keto acid. For example, (R)-3-amino-2-methylpropanoate reacts with pyruvate (B1213749) to form 2-methyl-3-oxopropanoate (B1259668) and alanine, a reaction catalyzed by (R)-3-amino-2-methylpropionate-pyruvate transaminase. ontosight.aiebi.ac.uk This highlights a potential biochemical pathway for the transformation of the amino group.
Table of Reaction Conditions and Products:
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | Potassium permanganate, chromium trioxide (analogous compounds) smolecule.com | Oxo derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride (analogous compounds) evitachem.com | Hydroxyl derivatives |
| Substitution (Amide Formation) | Carboxylic acid, EDC, HOBt rsc.org | N-acylated derivatives |
| Hydrolysis | NaOH or LiOH, then acid rsc.org | Carboxylic acid |
Mechanistic Aspects of Functional Group Interconversions
The bifunctional nature of this compound, containing both a primary amide and a methyl ester, allows for a variety of functional group interconversions. The reactivity of each group is influenced by the presence of the other, leading to considerations of chemoselectivity. Mechanistic investigations into these transformations provide a framework for understanding and predicting reaction outcomes. Key interconversions include hydrolysis, dehydration of the amide, transamidation, and reduction.
Hydrolysis: Amide vs. Ester Reactivity
The hydrolysis of this compound can proceed at either the ester or the amide linkage, depending on the reaction conditions. Generally, amides are significantly more stable and less reactive towards hydrolysis than esters. reddit.commasterorganicchemistry.com This is attributed to the greater resonance stabilization of the amide bond, where the nitrogen atom's lone pair is more available for donation into the carbonyl group compared to the more electronegative oxygen atom in an ester. masterorganicchemistry.com Consequently, the methyl ester group in this compound is more prone to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Ester Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The mechanism involves the protonation of the ester carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfer, methanol (B129727) is eliminated to yield the carboxylic acid, malonamic acid. All steps are reversible. libretexts.org
Base-Catalyzed Ester Hydrolysis (Saponification): This reaction is irreversible and involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion (⁻OCH₃). The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion. libretexts.org
Amide Hydrolysis: While more difficult, the hydrolysis of the primary amide can be achieved under more forcing conditions, typically involving prolonged heating with strong acid or base. masterorganicchemistry.com Acidic hydrolysis yields a carboxylic acid (malonic acid) and an ammonium (B1175870) salt, while basic hydrolysis produces a carboxylate salt and ammonia (B1221849). libretexts.org
Interactive Data Table: Key Steps in Hydrolysis Mechanisms
| Reaction Type | Step 1 | Step 2 | Step 3 | Final Product (from this compound) |
| Acid-Catalyzed Ester Hydrolysis | Protonation of ester carbonyl oxygen | Nucleophilic attack by water | Elimination of methanol | Malonamic acid |
| Base-Catalyzed Ester Hydrolysis | Nucleophilic attack by hydroxide on ester carbonyl | Elimination of methoxide | Deprotonation of carboxylic acid | Malonamate (B1258346) salt |
| Acid-Catalyzed Amide Hydrolysis | Protonation of amide carbonyl oxygen | Nucleophilic attack by water | Elimination of ammonia (as NH₄⁺) | Malonic acid |
Dehydration of the Amide to a Nitrile
The primary amide group of this compound can be dehydrated to form methyl 3-cyano-3-oxopropanoate. This transformation is typically achieved using powerful dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.comyoutube.com
The mechanism for dehydration with POCl₃ is illustrative:
Activation of Carbonyl: The amide carbonyl oxygen acts as a nucleophile, attacking the phosphorus center of POCl₃. This results in the formation of an activated intermediate where the oxygen is converted into a good leaving group. chemistrysteps.comyoutube.com
Elimination: A base (such as pyridine (B92270), often added to the reaction, or another molecule of the amide) removes a proton from the amide nitrogen. The resulting electrons form a carbon-nitrogen triple bond (the nitrile), and the activated oxygen group is eliminated. chemistrysteps.comyoutube.com The process can be considered an E2-like elimination. youtube.com
Interactive Data Table: Mechanism of Amide Dehydration with POCl₃
| Step | Description | Key Intermediate |
| 1 | Nucleophilic attack of the amide oxygen on POCl₃. | Imidoyl phosphate (B84403) derivative |
| 2 | Deprotonation of the amide nitrogen. | Anionic intermediate |
| 3 | Elimination of the phosphate group and formation of the C≡N triple bond. | Nitrile product |
Transamidation
Transamidation is a process where the -NH₂ group of the primary amide is exchanged for a different amine, a reaction that is typically challenging due to the stability of the amide bond. wikipedia.org Catalysis is often required, with methods employing Lewis acids, organocatalysts, or metal complexes having been developed. thieme-connect.com For a primary amide like this compound, a proposed mechanism using a hydroxylamine (B1172632) hydrochloride catalyst involves the activation of the amide through a hydrogen-bonding complex, making the carbonyl carbon more electrophilic and susceptible to attack by an incoming primary or secondary amine. utexas.edu Metal-catalyzed pathways, for instance with Fe(III), may involve the formation of a metal-amidate complex that facilitates the nucleophilic attack of the new amine. nih.gov
Reduction of Ester and Amide Groups
The reduction of this compound can lead to different products depending on the reagent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and amides. masterorganicchemistry.com
Mechanism of Ester Reduction: The reduction of the ester group with LiAlH₄ proceeds via two separate hydride additions. libretexts.org
The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.
This intermediate collapses, eliminating the methoxide leaving group to form an aldehyde.
The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alcohol after an aqueous workup.
Mechanism of Amide Reduction: The reduction of a primary amide with LiAlH₄ follows a different pathway that results in the complete removal of the carbonyl oxygen. chemistrysteps.com
The initial step is the deprotonation of the acidic N-H proton by the hydride.
The resulting N-anion coordinates to the aluminum. The carbonyl oxygen also coordinates to the Lewis acidic aluminum, activating the carbon for hydride attack.
A hydride attacks the carbonyl carbon to form a tetrahedral intermediate.
This intermediate collapses, eliminating the oxygen (as an aluminate species) to form an imine intermediate.
The imine is then reduced by a second hydride equivalent to yield the primary amine after workup. jove.com
Given that LiAlH₄ reduces both functional groups, its application to this compound would likely yield 3-aminopropane-1,3-diol. Chemoselective reduction, for instance reducing the ester in the presence of the amide, would require milder or more specialized reagents.
Interactive Data Table: Comparison of Reduction Mechanisms with LiAlH₄
| Functional Group | Key Intermediate | Hydride Equivalents | Final Product |
| Methyl Ester | Aldehyde | 2 | Primary Alcohol |
| Primary Amide | Imine | 2 | Primary Amine |
Biological and Biomedical Applications of Methyl 3 Amino 3 Oxopropanoate
Interactions with Biological Systems
Methyl 3-amino-3-oxopropanoate and its parent compound, asparagine, engage with biological machinery in several key ways, primarily as participants in enzymatic reactions that are central to cellular metabolism.
Research indicates that this compound, in its L-isomeric form (L-Asparagine beta-methyl ester), is a substrate for the enzyme asparaginase (B612624), which demonstrates high activity with this compound. drugbank.com Asparaginase is a crucial enzyme that hydrolyzes asparagine.
Furthermore, derivatives of amino acid methyl esters are instrumental in the development of enzyme inhibitors. chemimpex.comresearchgate.net For instance, Nα-Z-L-asparagine methyl ester is a versatile building block utilized by researchers in the synthesis of enzyme inhibitors and other bioactive molecules. chemimpex.com A notable application is seen in the synthesis of novel indenoisoquinolines designed as inhibitors of Tyrosyl-DNA-Phosphodiesterase I (Tdp1), a key enzyme in DNA repair. In this research, a related compound, methyl 3-chloro-3-oxopropionate, was used as a reactant to build these inhibitory molecules. nih.gov
The compound is situated within the broader context of amino acid and nitrogen metabolism, primarily through its connection to asparagine and its involvement in transamination reactions.
Amino acid metabolism relies heavily on the transfer of amino groups, a process known as transamination, which is the initial step in the catabolism of most amino acids. basicmedicalkey.com While this compound itself is not a central metabolite, its structural relative, 2-methyl-3-oxopropanoate (B1259668), is a product in the degradation pathways of the branched-chain amino acids valine, leucine, and isoleucine. wikipedia.org
A key metabolic route for asparagine is the asparaginase II pathway, which involves two main steps: the transamination of asparagine and the subsequent deamidation of the resulting α-ketosuccinamate. researchgate.net This pathway represents a significant route for asparagine metabolism, converting it into oxaloacetate, an anaplerotic intermediate for the citric acid cycle. researchgate.net
Transamination reactions are fundamental to the synthesis and degradation of amino acids. The core structure of this compound is closely related to products of specific transaminase enzymes. For example, the enzyme (S)-3-amino-2-methylpropionate transaminase catalyzes the reaction between (S)-3-amino-2-methylpropanoate and 2-oxoglutarate to produce 2-methyl-3-oxopropanoate and L-glutamate. wikipedia.org Similarly, (R)-3-amino-2-methylpropionate—pyruvate (B1213749) transaminase facilitates a reaction between (R)-3-amino-2-methylpropanoate and pyruvate, also yielding 2-methyl-3-oxopropanoate, along with L-alanine. wikipedia.orgreactome.orgebi.ac.uk
The asparaginase II pathway is initiated by a transamination reaction where asparagine reacts with an α-keto acid to form α-ketosuccinamate and a new amino acid. researchgate.net
| Enzyme | Substrates | Products | Metabolic Pathway Context |
|---|---|---|---|
| (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) | (S)-3-amino-2-methylpropanoate, 2-oxoglutarate | 2-methyl-3-oxopropanoate, L-glutamate | Valine, leucine, and isoleucine degradation. wikipedia.org |
| (R)-3-amino-2-methylpropionate—pyruvate transaminase (EC 2.6.1.40) | (R)-3-amino-2-methylpropanoate, Pyruvate | 2-methyl-3-oxopropanoate, L-alanine | Pyrimidine catabolism. wikipedia.orgreactome.org |
| Asparagine Transaminase | L-asparagine, α-keto acid | α-ketosuccinamate, L-amino acid | Asparaginase II Pathway. researchgate.net |
Nitrogen metabolism is tightly regulated, with the removal of the α-amino group from amino acids serving as a critical control point for both catabolism and the excretion of excess nitrogen. basicmedicalkey.com The asparaginase II pathway contributes directly to this process. researchgate.net By converting asparagine into oxaloacetate, it not only provides a key intermediate for the citric acid cycle but also releases the amino group for transfer and the amide nitrogen as ammonium (B1175870), thereby playing a role in maintaining the balance of nitrogen and amino acid levels within the cell. researchgate.net
Role in Key Metabolic Pathways
Facilitation of Transamination Reactions
Potential in Medicinal Chemistry Research
This compound serves as a versatile building block in organic synthesis for the development of pharmaceuticals and other bioactive compounds. chemimpex.commusechem.com Its bifunctional nature makes it a useful intermediate for creating more complex molecules. musechem.com
In medicinal chemistry, its structure is incorporated into larger molecules to explore new therapeutic activities. For example, researchers have synthesized conjugates of mycophenolic acid (MPA) with various amino acid methyl esters, including the asparaginate derivative, to evaluate their antimicrobial properties. mostwiedzy.pl This approach aims to leverage the structural features of the amino acid ester to potentially enhance the biological activity of a known therapeutic agent. mostwiedzy.pl The use of related structures, like methyl 3-chloro-3-oxopropionate, as reagents in the synthesis of targeted enzyme inhibitors further underscores the value of this chemical scaffold in drug discovery. nih.gov
Scaffold for Bioactive Molecule Synthesis
The structure of this compound, featuring both an amino and a keto group, makes it a valuable intermediate in the synthesis of a wide range of organic compounds. musechem.comvulcanchem.com This bifunctional nature allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are fundamental in building more complex molecular frameworks. vulcanchem.com
Scientists utilize this compound as a starting material or key intermediate in the creation of novel organic molecules. Its reactivity is enhanced by the presence of a methyl ester group, making it a versatile component in organic synthesis. This has led to its use in the preparation of fine chemicals, agrochemicals, and, most notably, pharmaceuticals. For instance, it serves as a precursor for synthesizing oxoindoline derivatives, which are core structures in certain antipsychotic and anticancer agents. vulcanchem.com The process can involve a methylation-cyclization reaction to form a scaffold for kinase inhibitors. vulcanchem.com
Exploration of Therapeutic Applications
The inherent biological activity and structural characteristics of this compound have prompted research into its potential therapeutic applications.
Relevance in Metabolic Disorders
Research indicates that this compound and its related compounds play a role in amino acid metabolism. It can act as a substrate for enzymes involved in these pathways, such as (S)-3-amino-2-methylpropionate transaminase. Understanding its interactions within these metabolic pathways is crucial for investigating its potential therapeutic effects on metabolic disorders. Specifically, its involvement in transamination reactions, which are vital for the synthesis and degradation of amino acids, suggests its potential for developing new therapeutic agents targeting these processes.
Analogue Research in Anticancer and Antimicrobial Activity
Derivatives of this compound have been a focus of research for their potential anticancer and antimicrobial properties. The core structure is viewed as a viable starting point for the development of new therapeutic agents. smolecule.com
In the realm of anticancer research, derivatives of this compound have shown the ability to inhibit the proliferation of cancer cells in laboratory settings. smolecule.com For example, 3-substituted-(methylenehydrazono)indolin-2-ones, which can be synthesized from related structures, have been evaluated for their anticancer activity. researchgate.net The unique structure of these derivatives makes them candidates for further development as therapeutic agents targeting various diseases. smolecule.com
In terms of antimicrobial applications, studies have demonstrated that certain derivatives of this compound exhibit activity against specific bacterial strains. smolecule.com This has opened up avenues for the development of new antibiotics. For instance, malonamide (B141969) derivatives, to which ethyl 3-(methylamino)-3-oxopropanoate is related, have been studied for their potential to enhance the efficacy of existing antibiotics against resistant bacteria.
Investigating Antifungal, Antibacterial, and Antiviral Properties of Derivatives
The exploration of derivatives extends to a broader spectrum of antimicrobial activities, including antifungal and antiviral properties. The modification of the core structure of this compound can lead to compounds with a range of biological effects.
Antifungal Activity: Derivatives of this compound have shown promise as antifungal agents. ajgreenchem.com For example, some 1,3-selenazole (B15495438) derivatives, which can be synthesized using related chemical pathways, have demonstrated significant antifungal activity against Candida species. mdpi.com
Antibacterial Activity: As previously mentioned, various derivatives have been investigated for their antibacterial properties. smolecule.com Quinoline derivatives, for instance, which can be synthesized from related intermediates, are known to possess antibacterial activity. ajgreenchem.com
Antiviral Activity: Research into derivatives has also uncovered potential antiviral applications. ajgreenchem.com For example, certain indole (B1671886) derivatives have shown antiviral activity, and the core structure of this compound can serve as a building block for such compounds. mdpi.com
Biotechnological Implementations
Beyond direct therapeutic applications, this compound and its related compounds are relevant in biotechnological processes.
Biotransformation Processes for Industrial Intermediates
Biotransformation, the use of biological systems to perform chemical reactions, is a key area where this compound has potential. Research has shown that microorganisms can metabolize compounds related to this compound to produce valuable industrial intermediates. For instance, studies involving Lactobacillus reuteri have demonstrated that related compounds can be converted into 3-hydroxypropionic acid (3-HP), a platform chemical with applications in the production of polymers and other chemicals.
The compound's role as a substrate in enzymatic reactions is central to these biotechnological applications. Understanding how enzymes interact with and transform this molecule is key to optimizing biotransformation processes for the efficient production of desired industrial products.
Studies in Microbial Metabolism
The microbial metabolism of this compound is an area of interest for understanding nutrient cycling, particularly of carbon and nitrogen, in various ecosystems. While direct and extensive studies on the complete microbial degradation pathways of this specific compound are limited, research on related molecules and key enzymatic activities in microorganisms provides a strong basis for its likely metabolic fate. The metabolism is presumed to proceed primarily through the hydrolysis of its ester and amide functional groups.
The initial step in the microbial utilization of this compound is likely the enzymatic hydrolysis of the methyl ester bond by non-specific esterases, which are widespread in bacteria and fungi. This reaction would yield malonamic acid and methanol (B129727). The resulting malonamic acid can then be acted upon by malonamidase enzymes.
A notable example of relevant enzymatic machinery is found in the nitrogen-fixing bacterium Bradyrhizobium japonicum (formerly Rhizobium japonicum), which plays a crucial role in symbiosis with soybeans. Studies have identified two types of malonamidases in soybean root nodules that are active on malonamate (B1258346), the de-esterified form of this compound. nih.gov One of these enzymes, found in the bacteroids, catalyzes both the formation of malonamate from malonate and its hydrolysis to ammonia (B1221849) and malonate. nih.gov A second malonamidase, present in both the bacteroids and the plant cytosol, primarily hydrolyzes malonamate to release ammonia. nih.gov This suggests that microorganisms possessing similar enzymes could utilize this compound as a nitrogen source by first cleaving the ester and then the amide bond to release ammonia.
Following the initial hydrolysis, the resulting malonate can be further metabolized. Malonate is a common metabolic intermediate and can be channeled into central metabolism through the action of malonyl-CoA synthetase, which converts it to malonyl-CoA. Malonyl-CoA is a key precursor in fatty acid biosynthesis and can also be decarboxylated to acetyl-CoA, which then enters the citric acid cycle.
Another potential metabolic route involves transamination reactions. The amino group of the molecule, once exposed through hydrolysis, could be transferred to an α-keto acid by a transaminase. For instance, the enzyme (S)-3-amino-2-methylpropionate transaminase, found in bacteria such as Paenarthrobacter aurescens and Cryobacterium arcticum, acts on structurally similar compounds. uniprot.orguniprot.org This type of reaction would be significant in the context of amino acid metabolism and nitrogen assimilation by the microorganism.
The table below summarizes the key enzymatic activities from microbial sources that are relevant to the metabolism of this compound and its immediate breakdown products.
| Enzyme Name | Microorganism | Substrate(s) | Product(s) | Metabolic Significance |
| Malonamidase | Bradyrhizobium japonicum | Malonamate | Malonate, Ammonia | Nitrogen assimilation from amide compounds. nih.gov |
| (S)-3-amino-2-methylpropionate transaminase | Paenarthrobacter aurescens | (S)-3-amino-2-methylpropanoate, 2-oxoglutarate | 2-methyl-3-oxopropanoate, L-glutamate | Amino group transfer and integration into amino acid metabolism. uniprot.org |
| (S)-3-amino-2-methylpropionate transaminase | Cryobacterium arcticum | (S)-3-amino-2-methylpropanoate, 2-oxoglutarate | 2-methyl-3-oxopropanoate, L-glutamate | Potential for amino group metabolism in cold environments. uniprot.org |
These findings from related compounds strongly suggest that this compound can be readily metabolized by a variety of microorganisms, serving as both a carbon and nitrogen source through a step-wise degradation process involving esterases, amidases, and transaminases.
Computational and Theoretical Studies on Methyl 3 Amino 3 Oxopropanoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research for predicting molecular properties and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 3-amino-3-oxopropanoate, DFT calculations can be employed to determine a variety of properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G* to map the potential energy surface and predict molecular characteristics.
DFT calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations are fundamental to understanding the molecule's stability and spectral signatures. In studies of related compounds, such as N,N,O-Schiff bases and their metal complexes, DFT at the B3LYP/LANL2DZ level of theory has been successfully used to elucidate their stability and electronic properties. mtu.edu For instance, the energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity. mtu.edu
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on this compound, based on typical values for similar organic molecules.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -7.15 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.55 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 6.60 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility. |
This table is illustrative and the values are not from a specific study on this compound but are representative of what would be expected from DFT calculations.
The electronic data derived from DFT calculations are crucial for predicting the reactivity of this compound. Frontier Molecular Orbital (FMO) theory is a key application in this context. The HOMO and LUMO are the frontier orbitals, and their shapes and energies determine how the molecule interacts with other chemical species. imperial.ac.uk
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbons, which are the most probable sites for nucleophilic attack. iucr.org This type of analysis has been applied to guide the synthesis of more complex molecules, for example, in predicting the regioselectivity in cycloaddition reactions involving β-ketoamide motifs.
The interaction mechanisms can also be explored through modeling. For instance, in the synthesis of certain chromenone derivatives, FMO analysis helps in understanding the nucleophilic attack at the β-carbon of the ketoamide structure.
The following table outlines the predicted reactive sites based on FMO theory.
| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |
| HOMO | Amide nitrogen and carbonyl oxygen atoms | Susceptible to attack by electrophiles. |
| LUMO | Ester and amide carbonyl carbon atoms | Susceptible to attack by nucleophiles. |
This table is based on general principles of Frontier Molecular Orbital theory applied to the structure of this compound.
Density Functional Theory (DFT) Applications
Conformational Analysis and Energetic Profiles (inferred from theoretical studies)
The flexibility of the single bonds in this compound allows it to adopt various conformations. Theoretical studies are instrumental in identifying the most stable conformers and the energy barriers between them.
Theoretical models of analogous compounds, like ethyl 3-(methylamino)-3-oxopropanoate, suggest that a non-planar conformation is likely favored to minimize steric clashes between the functional groups. A comprehensive conformational analysis would involve systematically rotating the dihedral angles and calculating the relative energies of the resulting structures to map out the potential energy surface.
Structure Activity Relationship Studies and Analogues of Methyl 3 Amino 3 Oxopropanoate
Comparative Analysis with Structurally Related Compounds
Systematic modifications to the core structure of Methyl 3-amino-3-oxopropanoate allow for a detailed examination of how changes in functional groups, chain length, and substitution patterns influence its properties.
The introduction of a methyl group at the C2 position of the propanoate backbone creates Methyl 3-amino-2-methyl-3-oxopropanoate. This seemingly minor addition can have significant steric and electronic effects. The methyl group can influence the conformation of the molecule, potentially restricting the rotational freedom around the C2-C3 bond. This can, in turn, affect how the molecule binds to biological targets such as enzymes. Research has shown that such methylated analogues can exhibit altered metabolic stability and may interact differently with enzymes involved in amino acid metabolism. For example, the presence of the methyl group in similar structures has been shown to influence the activity of transaminases.
Table 1: Comparison of this compound and its 2-methyl analogue
| Feature | This compound | Methyl 3-amino-2-methyl-3-oxopropanoate |
| Molecular Formula | C₄H₇NO₃ | C₅H₉NO₃ |
| Key Structural Difference | Hydrogen at C2 | Methyl group at C2 |
| Potential Impact | Flexible backbone | Steric hindrance, altered conformation |
N-methylation of the amide group in this compound yields Methyl 3-(methylamino)-3-oxopropanoate. nih.gov This modification replaces a primary amide with a secondary amide, which has profound implications for its hydrogen bonding capabilities. Primary amides can act as both hydrogen bond donors (via the two N-H protons) and acceptors (via the carbonyl oxygen). In contrast, a secondary amide has only one N-H proton, reducing its capacity as a hydrogen bond donor. This alteration can significantly impact interactions with biological macromolecules where hydrogen bonding is a critical determinant of binding affinity and specificity.
Table 2: Hydrogen Bonding Potential of this compound and its N-methyl analogue
| Compound | Hydrogen Bond Donors (N-H) | Hydrogen Bond Acceptors (C=O) |
| This compound | 2 | 2 (ester and amide) |
| Methyl 3-(methylamino)-3-oxopropanoate | 1 | 2 (ester and amide) |
Exchanging the methyl ester for an ethyl ester results in Ethyl 3-amino-3-oxopropanoate. This change primarily affects the lipophilicity and steric bulk of the molecule. The ethyl group is larger and more nonpolar than the methyl group. This can influence the compound's solubility, membrane permeability, and susceptibility to hydrolysis by esterases. In synthetic applications, ethyl esters are sometimes preferred over methyl esters due to their generally slower rates of hydrolysis, which can offer better control over reaction conditions. From a biological standpoint, the increased lipophilicity can alter the pharmacokinetic profile of the compound.
Table 3: Physicochemical Properties of Methyl vs. Ethyl Ester Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Difference |
| This compound | C₄H₇NO₃ | 117.10 | Methyl ester |
| Ethyl 3-amino-3-oxopropanoate | C₅H₉NO₃ | 131.13 | Ethyl ester |
The introduction of halogens or aryl groups onto the carbon backbone or as substituents on the amino or ester groups represents a significant structural diversification. Halogenation, particularly with fluorine, can modulate electronic properties, enhance metabolic stability, and improve binding affinity to target proteins. smolecule.com For instance, Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is a precursor in the synthesis of compounds with potential anticancer and antimicrobial activities, where the fluorine atom is thought to enhance biological efficacy. smolecule.comevitachem.com
Aryl substitution, such as in Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate, introduces a bulky, rigid group that can engage in pi-stacking interactions with aromatic residues in a protein's binding site. smolecule.com Such analogues have been investigated for their potential as antitumor agents. smolecule.com The specific position and nature of these substituents are critical in determining the resulting biological activity.
Ethyl 3-amino-3-oxopropanoate
Rational Design of Derivatives for Enhanced Academic Research Utility
The rational design of derivatives of this compound is a strategic approach to create novel tools for academic research, enabling the exploration of biological pathways and the development of potential therapeutic agents.
By systematically altering the structure of this compound, researchers can fine-tune its biological activity. For example, converting the ester to a carboxylic acid can change the compound's charge state at physiological pH, influencing its interaction with cell surface receptors or its ability to chelate metal ions.
The strategic placement of substituents can direct the molecule towards specific biological targets. For example, incorporating a pyridine (B92270) ring, as seen in Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate, has been explored in the context of creating agents with antimitotic activity, potentially for cancer research. smolecule.com The design process often involves computational modeling to predict how a proposed modification will affect the molecule's shape, electronic distribution, and binding to a target protein. These predictions are then tested through chemical synthesis and biological evaluation, creating a feedback loop that guides the design of next-generation compounds with enhanced potency, selectivity, or other desirable properties for academic investigation.
Exploring Reactivity Profiles of Analogues for Synthetic Utility
The synthetic utility of a molecule is intrinsically linked to its reactivity profile. For this compound, a bifunctional compound featuring both an amide and a methyl ester, its analogues provide a rich platform for diverse chemical transformations. By systematically modifying its core structure, chemists can fine-tune the reactivity to achieve specific synthetic goals. The exploration of these analogues' reactivity profiles reveals how subtle changes in functional groups or substituents can dramatically alter reaction pathways and product outcomes, thereby expanding their application in organic synthesis.
The primary sites of reactivity in the parent molecule are the amide and ester carbonyls, the α-carbon, and the N-H protons of the amide. Analogues are typically designed by altering the ester group, substituting the amide nitrogen, or introducing substituents at the α-carbon. These modifications influence the electronic and steric environment of the molecule, leading to distinct reactivity patterns.
Influence of the Ester Group
A common modification involves changing the methyl ester to other alkyl esters, such as an ethyl ester, to form compounds like ethyl 3-amino-3-oxopropanoate. While this change may seem minor, it can influence physical properties and reaction kinetics. For instance, ethyl esters often exhibit slower rates of hydrolysis compared to their methyl counterparts, which can be advantageous in reactions requiring greater control. The ethyl group's slightly larger size can also introduce subtle steric effects that influence the approach of nucleophiles or reagents.
Impact of α-Carbon and Backbone Substitution
Introducing substituents directly onto the carbon backbone significantly alters the molecule's reactivity. A prime example is the replacement of the α-hydrogen with a halogen, as seen in Methyl 3-chloro-3-oxopropanoate .
Enhanced Electrophilicity : The presence of an electron-withdrawing chlorine atom at the 3-position dramatically increases the electrophilicity of the acyl carbon. This makes the compound a highly reactive acylating agent, far more potent than its non-halogenated parent. The chlorine atom functions as an excellent leaving group, facilitating nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines and alcohols, to efficiently introduce malonamide (B141969) or β-keto ester functionalities into target molecules.
Synthetic Applications : This heightened reactivity is exploited in the synthesis of pharmaceutical intermediates, such as HIV-1 integrase inhibitors and retinol-binding protein antagonists. The methyl ester's smaller steric profile compared to the corresponding ethyl ester, Ethyl 3-chloro-3-oxopropanoate , can lead to higher yields in reactions with sterically hindered substrates.
Conversely, the non-chlorinated analogue, methyl 3-oxopropanoate (B1240783), lacks this potent acylating ability and instead participates in different reaction types, such as Claisen condensations, driven by the acidity of its α-protons.
Another class of analogues involves substitution on a phenyl ring attached to the propanoate backbone. For example, Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is a β-keto ester where the acidic methylene (B1212753) protons between the two carbonyl groups are prone to deprotonation, allowing the α-carbon to act as a nucleophile. vulcanchem.com The methoxy (B1213986) group on the phenyl ring further modulates the electronic properties of the molecule. vulcanchem.com Fluorinated analogues like Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate introduce further reactivity options. The fluorine atom can potentially be substituted under specific conditions, and the amino group on the phenyl ring can be oxidized to a nitro group, offering additional handles for synthetic diversification. evitachem.com
Modifications of the Amide Group
Altering the amide group provides another avenue for tuning reactivity. In Methyl 3-(methylamino)-3-oxopropanoate , the presence of an N-methyl group instead of the N-H protons of the primary amide changes the hydrogen bonding capabilities and steric environment around the amide carbonyl. nih.gov The ethyl ester version, Ethyl 3-(methylamino)-3-oxopropanoate , has been studied for its potential as a precursor in structure-activity relationship (SAR) analyses for drug discovery. Its reactivity allows for reduction to hydroxypropanoate derivatives or substitution with various nucleophiles. The introduction of electron-withdrawing groups on an attached phenyl ring, as in derivatives like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate , increases the molecule's susceptibility to nucleophilic attack.
The following table summarizes the reactivity profiles of selected analogues compared to the parent compound.
| Compound Name | Key Structural Difference | Impact on Reactivity Profile | Primary Synthetic Utility |
| This compound | Parent Compound | Bifunctional with moderate reactivity at amide and ester carbonyls. | Versatile intermediate for heterocycle synthesis. |
| Ethyl 3-amino-3-oxopropanoate | Ethyl ester instead of methyl | Slower hydrolysis rate, offering better reaction control. | Intermediate in various organic syntheses, allows for oxidation, reduction, and substitution. |
| Methyl 3-chloro-3-oxopropanoate | Chloro-substituent at C3 | Highly reactive acylating agent due to electron-withdrawing chloro group. | Efficient synthesis of malonamides and β-keto esters for pharmaceuticals. |
| Ethyl 3-(methylamino)-3-oxopropanoate | N-methyl amide, ethyl ester | Modified H-bonding and sterics; used in SAR studies. | Generation of diverse analogues for drug discovery via reduction or substitution. |
| Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | Methoxy-phenyl substituent | Acts as a nucleophile at the α-carbon; electrophilic carbonyls. vulcanchem.com | Building block for cyclization reactions and synthesis of complex molecules. vulcanchem.com |
| Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate | Amino-fluoro-phenyl substituent | Multiple reaction sites: amino group (oxidation), carbonyl (reduction), fluorine (substitution). evitachem.com | Intermediate for creating complex, functionalized pharmaceutical compounds. evitachem.com |
Q & A
Q. What are the most reliable synthetic routes for Methyl 3-amino-3-oxopropanoate?
this compound is synthesized via:
- Route A : Reaction of 3-aminopropionic acid methyl ester hydrochloride with diethyl chlorophosphate under anhydrous conditions, yielding the target compound after neutralization .
- Route B : Condensation of glyoxylic acid derivatives with β-ketoesters, as demonstrated in reactions involving ethyl 3-amino-3-oxopropanoate to form heterocyclic derivatives (e.g., Scheme 56 in ) .
Q. Key considerations :
- Route A requires strict moisture control to avoid hydrolysis of intermediates.
- Route B offers modularity for introducing substituents but may require optimization of reaction time and temperature to suppress side products.
Q. How is this compound characterized structurally?
Standard characterization methods include:
- NMR spectroscopy : Distinct signals for the methyl ester (δ ~3.7 ppm), amide NH (δ ~6.5–7.5 ppm), and carbonyl groups (δ ~165–175 ppm) .
- X-ray crystallography : Used to confirm bond lengths and angles in derivatives, such as in substituted methyl propanoates (e.g., ) .
- IR spectroscopy : Strong absorption bands for C=O (amide: ~1680 cm⁻¹; ester: ~1730 cm⁻¹) and N–H (amide: ~3300 cm⁻¹) .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of unexpected intermediates in this compound-based syntheses?
In reactions with phenacetyl chloride, N-acylation occurs preferentially over O-acylation, leading to intermediates like 125 (, Scheme 57). Subsequent treatment with EtONa induces cyclization to form seven-membered heterocycles (e.g., 126 ) instead of six-membered isomers (127 ), likely due to steric and electronic factors favoring larger ring formation .
Q. Resolution strategy :
- Use computational modeling (e.g., DFT) to compare transition-state energies for competing pathways.
- Conduct kinetic studies to identify rate-determining steps under varying conditions.
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
Discrepancies in NMR or mass spectrometry data may arise from:
Q. Experimental validation :
- Perform variable-temperature NMR to observe tautomeric equilibria.
- Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) .
Q. What computational methods predict the reactivity of this compound in multicomponent reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map potential energy surfaces for reactions involving β-ketoamide motifs.
- Predict regioselectivity in cycloadditions (e.g., formation of chromenone derivatives, as in ) .
Case study : The synthesis of methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates involves nucleophilic attack at the β-carbon of the ketoamide, guided by frontier molecular orbital (FMO) analysis .
Q. How are safety and handling protocols optimized for this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves and chemical goggles to prevent skin/eye contact (OSHA 29 CFR 1910.133) .
- Waste disposal : Segregate waste containing β-ketoamide derivatives and transfer to certified hazardous waste facilities .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for this compound derivatives?
Variability arises from:
- Catalyst choice : For example, ultrasound-assisted synthesis () improves yields by enhancing mixing and reducing reaction time compared to conventional heating.
- Substituent effects : Electron-withdrawing groups on aryl rings (e.g., nitro in ) may slow amidation kinetics, requiring extended reaction times .
Recommendation : Standardize reaction parameters (e.g., catalyst loading, solvent purity) and report detailed experimental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
